molecular formula C13H12F3NOS B11768854 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL CAS No. 936850-79-2

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL

Cat. No.: B11768854
CAS No.: 936850-79-2
M. Wt: 287.30 g/mol
InChI Key: DDYRBGUYBFBOHO-UHFFFAOYSA-N
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Description

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is a chemical compound with the molecular formula C13H12F3NOS and a molecular weight of 287.3 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the thiazole or phenyl ring .

Mechanism of Action

The mechanism of action of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. The propanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .

Properties

CAS No.

936850-79-2

Molecular Formula

C13H12F3NOS

Molecular Weight

287.30 g/mol

IUPAC Name

3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol

InChI

InChI=1S/C13H12F3NOS/c14-13(15,16)10-5-3-9(4-6-10)11-8-19-12(17-11)2-1-7-18/h3-6,8,18H,1-2,7H2

InChI Key

DDYRBGUYBFBOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCCO)C(F)(F)F

Origin of Product

United States

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